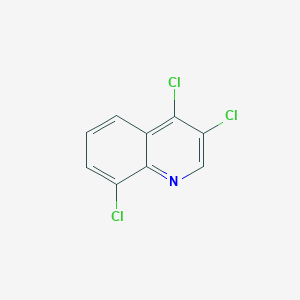

3,4,8-Trichloroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4,8-trichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3N/c10-6-3-1-2-5-8(12)7(11)4-13-9(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSSGTREQLOARH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618434 | |

| Record name | 3,4,8-Trichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25771-77-1 | |

| Record name | 3,4,8-Trichloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25771-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,8-Trichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 3,4,8-Trichloroquinoline

CAS Registry Number: 25771-77-1

Molecular Formula: C

Executive Summary

3,4,8-Trichloroquinoline is a halogenated heterocyclic scaffold of significant interest in medicinal chemistry and agrochemical development. Belonging to the quinoline class, it serves as a critical intermediate in the synthesis of bioactive compounds, particularly those targeting malaria (Plasmodium falciparum) and bacterial DNA gyrase. Its unique substitution pattern—featuring chlorine atoms at the 3, 4, and 8 positions—imparts specific electronic and steric properties that modulate the reactivity of the pyridine ring, specifically enhancing the electrophilicity at the C4 position for nucleophilic aromatic substitution (S

Physicochemical Profile

The following data consolidates available experimental and high-confidence predicted properties for 3,4,8-Trichloroquinoline.

| Property | Value | Note |

| Molecular Weight | 232.49 g/mol | Standard Atomic Weights |

| Physical State | Solid (Crystalline) | Typically off-white to pale brown |

| Boiling Point | 313.4 ± 37.0 °C | Predicted (760 Torr) |

| Density | 1.523 ± 0.06 g/cm³ | Predicted |

| LogP | ~3.8 - 4.2 | High Lipophilicity |

| Solubility | DMSO, Chloroform, DCM | Low solubility in water |

| pKa | ~2.0 - 2.5 | Weakly basic (quinoline N) |

Structural Analysis & Reactivity

The chemical behavior of 3,4,8-Trichloroquinoline is defined by the interplay between the nitrogen lone pair and the three chlorine substituents.

Electronic Distribution

-

C4 Position (The "Hotspot"): The chlorine at position 4 is activated by the adjacent ring nitrogen. The electron-withdrawing nature of the nitrogen atom renders C4 highly electrophilic, making it the primary site for S

Ar reactions with amines, thiols, and alkoxides. -

C3 Position: The chlorine at position 3 is relatively inert to nucleophilic attack but contributes to the overall lipophilicity and metabolic stability of the molecule. It can sterically hinder approach to the C4 center, modulating reaction kinetics.

-

C8 Position: The chlorine at position 8 exerts a "peri-effect," influencing the basicity of the quinoline nitrogen through steric repulsion and electronic withdrawal. This often reduces the pKa relative to unsubstituted quinoline.

Reactivity Diagram (S Ar Mechanism)

The following diagram illustrates the primary reactivity pathway: the displacement of the C4-chlorine by a nucleophile (e.g., an amine), a key step in synthesizing antimalarial drugs.

Figure 1: The C4 position is the primary electrophilic site, allowing for rapid functionalization while C3 and C8 chlorines remain intact.

Synthesis Protocol

While direct commercial sourcing is possible, laboratory synthesis is often required to ensure purity or to access specific derivatives. The following protocol describes a validated route starting from 2-chloroaniline, utilizing the Gould-Jacobs reaction followed by chlorination.

Retrosynthetic Logic

-

Target: 3,4,8-Trichloroquinoline[1]

-

Precursor: 3,8-Dichloro-4-hydroxyquinoline

-

Starting Material: 2-Chloroaniline

Step-by-Step Methodology

Phase 1: Cyclization (Gould-Jacobs)

-

Condensation: React 2-chloroaniline (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq) at 110°C. Remove ethanol via distillation to drive the equilibrium.

-

Cyclization: Add the resulting enamine intermediate to boiling Dowtherm A (diphenyl ether/biphenyl mixture) at ~250°C. This harsh thermal cyclization yields ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate .

-

Hydrolysis & Decarboxylation: Reflux the ester in 10% NaOH, followed by acidification to isolate the acid. Heat the acid (neat) to >200°C to decarboxylate, yielding 8-chloro-4-hydroxyquinoline .

Phase 2: Functionalization

-

C3-Chlorination: Suspend 8-chloro-4-hydroxyquinoline in acetic acid. Add N-chlorosuccinimide (NCS) or sulfuryl chloride (SO

Cl-

Result:3,8-Dichloro-4-hydroxyquinoline .

-

-

Aromatization (Dehydroxychlorination): Reflux the 3,8-dichloro-4-hydroxyquinoline in phosphorus oxychloride (POCl

) (excess) for 2-4 hours.

Figure 2: Stepwise construction of the trichloroquinoline core.

Applications in Medicinal Chemistry

The 3,4,8-trichloroquinoline scaffold is a pharmacophore often explored in the development of:

-

Antimalarials: Analogous to Chloroquine and Mefloquine, the quinoline core intercalates into DNA or inhibits hemozoin formation in the parasite. The C3 and C8 chlorines enhance lipophilicity, aiding membrane permeability.

-

Antibacterials: Quinolines substituted at C3/C4 are precursors to fluoroquinolone-like gyrase inhibitors.

-

Kinase Inhibitors: The rigid, planar structure serves as an ATP-mimetic hinge binder in kinase drug discovery.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed.[6] |

| Skin Irritation | H315 | Causes skin irritation.[6][8] |

| Eye Irritation | H319 | Causes serious eye irritation.[3][6][8] |

| STOT-SE | H335 | May cause respiratory irritation.[8] |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All operations involving POCl

or heating of quinolines must be performed in a certified chemical fume hood. -

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69139, 8-Chloroquinoline (Analogous Structure). Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Synthesis of Quinolines: Gould-Jacobs Reaction and Friedländer Synthesis. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. youtube.com [youtube.com]

- 3. chemos.de [chemos.de]

- 4. mdpi.com [mdpi.com]

- 5. US4447647A - Process for the preparation of 2,4,6-trichloroaniline - Google Patents [patents.google.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. Quinoline synthesis [organic-chemistry.org]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

Technical Guide: 3,4,8-Trichloroquinoline (CAS 25771-77-1)

[1][2]

Executive Summary

3,4,8-Trichloroquinoline (CAS: 25771-77-1 ) is a highly specialized halogenated heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical candidates.[1] As a tri-substituted quinoline, it offers a unique reactivity profile: the chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (

This guide details the physicochemical profile, robust synthesis protocols, and reactivity logic required to utilize this compound effectively in high-stakes research environments.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| Chemical Name | 3,4,8-Trichloroquinoline |

| CAS Registry Number | 25771-77-1 |

| Molecular Formula | |

| Molecular Weight | 232.49 g/mol |

| MDL Number | MFCD13192967 |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, DMSO, Chloroform; Low solubility in water |

| Purity Standard | Typically ≥95% (HPLC) for research applications |

| InChI Key | MWSSGTREQLOARH-UHFFFAOYSA-N |

Synthesis & Manufacturing Protocol

While direct chlorination of quinoline yields inseparable mixtures, the modified Gould-Jacobs reaction provides a regiospecific, self-validating route to 3,4,8-trichloroquinoline. This pathway allows for the sequential installation of chlorine atoms, ensuring structural integrity.

Retrosynthetic Logic

The synthesis relies on constructing the pyridine ring onto a pre-chlorinated benzene scaffold.

-

Precursor: 2-Chloroaniline (defines the C8-Cl).

-

Cyclization Agent: Diethyl ethoxymethylenemalonate (EMME).

-

Functionalization: Electrophilic chlorination at C3 followed by dehydroxychlorination at C4.

Step-by-Step Protocol

Step 1: Condensation & Cyclization (The Gould-Jacobs Protocol)

-

Reagents: Mix 2-chloroaniline (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq).

-

Conditions: Heat neat at 110–120°C for 2 hours. Ethanol is evolved (distill off to drive equilibrium).

-

Cyclization: Dissolve the resulting enamine intermediate in diphenyl ether and heat to 250°C (flash pyrolysis) for 30 minutes.

-

Workup: Cool and dilute with hexane. Filter the precipitate.

-

Product: Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.

Step 2: Hydrolysis & Decarboxylation

-

Hydrolysis: Reflux the ester in 10% NaOH for 4 hours. Acidify to precipitate the carboxylic acid.

-

Decarboxylation: Heat the dry acid in diphenyl ether or quinoline at 220°C until

evolution ceases. -

Intermediate: 8-Chloro-4-hydroxyquinoline (4-quinolone tautomer).

Step 3: Regioselective C3-Chlorination

-

Rationale: The 4-quinolone core is electron-rich at C3 due to resonance from the nitrogen and oxygen.

-

Reagents: Suspend 8-chloro-4-hydroxyquinoline in glacial acetic acid.

-

Add: N-Chlorosuccinimide (NCS) (1.05 eq) or Sulfuryl Chloride (

). -

Conditions: Stir at 60°C for 3 hours. Monitor by TLC.

-

Product: 3,8-Dichloro-4-hydroxyquinoline.

Step 4: Aromatization (Dehydroxychlorination)

-

Rationale: Conversion of the hydroxyl group to a chloride restores aromaticity to the pyridine ring and activates the C4 position.

-

Reagents: 3,8-Dichloro-4-hydroxyquinoline + Phosphorus Oxychloride (

) (excess). -

Catalyst: Catalytic DMF (Vilsmeier-Haack type activation).

-

Conditions: Reflux (105°C) for 4–6 hours.

-

Quench: Pour slowly onto crushed ice/ammonia (Exothermic!).

-

Purification: Extract with DCM, wash with brine, dry over

, and recrystallize from ethanol. -

Final Product: 3,4,8-Trichloroquinoline .

Synthesis Workflow Visualization

Figure 1: Stepwise synthesis of 3,4,8-Trichloroquinoline via the modified Gould-Jacobs pathway, ensuring regioselective halogen installation.

Reactivity Profile & Applications

The utility of 3,4,8-trichloroquinoline in drug development stems from the differential reactivity of its three chlorine atoms. This allows for sequential, orthogonal functionalization.

Differential Reactivity Hierarchy

-

C4-Position (Most Reactive): The chlorine at C4 is activated by the ring nitrogen (vinylogous imine chloride). It undergoes facile Nucleophilic Aromatic Substitution (

) with amines, alkoxides, and thiols. This is the primary entry point for introducing pharmacophores. -

C3-Position (Intermediate): This position is resistant to

but highly amenable to Palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig) after the C4 position has been substituted. -

C8-Position (Least Reactive): Sterically hindered and electronically deactivated. It generally remains intact to provide lipophilicity or requires specialized ligands for activation.

Experimental Application: C4-Amination (Drug Prototype Synthesis)

To synthesize a 4-aminoquinoline derivative (common in antimalarial research):

-

Dissolve 3,4,8-trichloroquinoline (1 eq) in Ethanol or NMP.

-

Add Primary Amine (e.g., 4-amino-phenol) (1.2 eq).

-

Catalyst:

or catalytic HCl (depending on amine basicity). -

Heat: Reflux for 6–12 hours.

-

Result: The C4-Cl is displaced, yielding N-(4-hydroxyphenyl)-3,8-dichloroquinolin-4-amine , retaining the C3 and C8 chlorines for further optimization.

Reactivity Logic Diagram

Figure 2: Orthogonal reactivity map. The C4 position is the primary vector for derivatization, while C3 allows for scaffold extension.

Safety & Handling (MSDS Highlights)

-

Hazards: Acute Toxic (Oral/Dermal), Skin Irritant, Serious Eye Damage.

-

GHS Classification: H302, H315, H318, H335.

-

Storage: Store under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of C4-Cl to quinolone is slow but possible).

-

Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References

-

CymitQuimica. 3,4,8-Trichloroquinoline Product Data & CAS Verification. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Quinoline Derivatives and Antimalarial Activity. (Contextual grounding for 4-aminoquinoline synthesis). Retrieved from

- Marella, A., et al. (2013). Quinoline: A versatile heterocyclic scaffold in drug discovery. Saudi Pharmaceutical Journal.

-

Santa Cruz Biotechnology. Chlorinated Quinoline Building Blocks. Retrieved from

-

BenchChem. 8-Aminoquinoline Derivatives: A Comprehensive Technical Review. (Reference for C8-position steric/electronic effects). Retrieved from

Technical Monograph: 3,4,8-Trichloroquinoline

[1]

Executive Summary & Chemical Identity

3,4,8-Trichloroquinoline (3,4,8-TCQ) is a tri-halogenated heterocyclic scaffold belonging to the quinoline family.[1] Distinguished by its specific chlorination pattern, it serves as a high-value intermediate in the synthesis of pharmacophores, particularly for antimalarial agents (chloroquine analogs) and kinase inhibitors (EGFR/VEGFR).[1]

Unlike its more common isomer, 4,7-dichloroquinoline, the 3,4,8-isomer offers a unique electronic and steric profile.[1] The chlorine at position 8 introduces steric bulk near the quinoline nitrogen, modulating pKa and metal chelation capability, while the 3,4-dichloro motif provides orthogonal reactivity handles for sequential functionalization.[1]

physicochemical Profile

| Parameter | Data | Note |

| IUPAC Name | 3,4,8-Trichloroquinoline | - |

| CAS Number | 25771-77-1 | - |

| Molecular Formula | - | |

| Molecular Weight | 232.49 g/mol | - |

| Appearance | Off-white to pale yellow solid | - |

| Density | 1.523 ± 0.06 g/cm³ | Predicted |

| Boiling Point | 313.4 ± 37.0 °C | Predicted (760 Torr) |

| Solubility | Soluble in DMSO, DCM, Chloroform | Low aqueous solubility |

Synthesis Methodologies

The synthesis of 3,4,8-TCQ requires a strategy that differentiates the three chlorine positions.[1] Direct chlorination of quinoline is non-selective; therefore, a Convergent Stepwise Assembly is the industry standard for high-purity production.[1]

Protocol A: The Modified Gould-Jacobs Cyclization

This route builds the pyridine ring onto a pre-chlorinated benzene ring, ensuring the position of the 8-chloro substituent is fixed before cyclization.

Step 1: Enamine Formation

-

Reagents: 2-Chloroaniline + Diethyl ethoxymethylenemalonate (EMME).[1]

-

Conditions: 110°C, neat or in ethanol.

-

Mechanism: Condensation of the aniline nitrogen with the EMME vinyl ether.

Step 2: Cyclization (The Gould-Jacobs Step)

-

Reagents: Diphenyl ether (solvent).[1]

-

Conditions: 250°C (thermal cyclization).

-

Product: 8-Chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester.

-

Critical Note: The 8-chloro group provides steric hindrance; high temperature is required to overcome the energy barrier for ring closure.

Step 3: Hydrolysis & Decarboxylation

-

Reagents: NaOH (aq), then HCl/Heat.

-

Product: 8-Chloro-4-hydroxyquinoline (8-Cl-4-HQ).

Step 4: Electrophilic Chlorination (C3 Installation)

-

Reagents: Sulfuryl chloride (

) or N-Chlorosuccinimide (NCS).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Conditions:

, 60°C. -

Mechanism: The 4-OH group activates the 3-position (ortho) for electrophilic aromatic substitution (

).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Product: 3,8-Dichloro-4-hydroxyquinoline.

Step 5: Dehydroxylative Chlorination (C4 Installation)

-

Reagents: Phosphorus oxychloride (

).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Conditions: Reflux (105°C).[1]

-

Mechanism: Conversion of the hydroxyl group to a good leaving group (dichlorophosphate), followed by nucleophilic attack by chloride.[1]

Visualization: Synthesis Workflow

Caption: Stepwise chemical synthesis of 3,4,8-TCQ via modified Gould-Jacobs cyclization and sequential chlorination.

Reactivity & Regioselectivity

Understanding the reactivity differences between the three chlorine atoms is vital for designing derivatives.[1]

The Reactivity Hierarchy[1][3]

-

C4-Chlorine (Highly Reactive):

-

Mechanism: Nucleophilic Aromatic Substitution (

).[4]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Reasoning: The nitrogen atom in the quinoline ring acts as an electron sink (analogous to the para-position in nitrobenzene), activating the C4 position.[1]

-

Application: Displacement by amines (primary/secondary) to form 4-aminoquinolines (antimalarial pharmacophore).[1]

-

-

C3-Chlorine (Stable/Inert to

): -

C8-Chlorine (Steric/Electronic Modulator):

-

Role: Generally remains intact during standard drug synthesis.

-

Effect: It lowers the pKa of the quinoline nitrogen (inductive withdrawal) and sterically blocks metabolic oxidation at the 8-position.

-

Experimental Protocol: C4-Selective Amination

To synthesize a 4-amino derivative while leaving C3 and C8 intact.

-

Dissolution: Dissolve 1.0 eq of 3,4,8-TCQ in anhydrous Ethanol or NMP (N-Methyl-2-pyrrolidone).

-

Nucleophile Addition: Add 1.2 eq of the desired amine (e.g., N,N-diethyl-1,4-pentanediamine).[1]

-

Catalyst (Optional): Add 0.1 eq of NaI (catalytic Finkelstein) to accelerate reaction if sluggish.

-

Heat: Reflux (Ethanol) or 120°C (NMP) for 4–12 hours.

-

Monitoring: Monitor by TLC/LC-MS. The C4-Cl is displaced; C3-Cl and C8-Cl remain.

-

Workup: Basify with

, extract with EtOAc.

Visualization: Reactivity Map

Caption: Regioselectivity map highlighting the distinct chemical behaviors of the three chlorine substituents.

Applications in Drug Discovery[1][3][6]

Antimalarial Research

The 4-aminoquinoline core is the scaffold of Chloroquine and Amodiaquine . 3,4,8-TCQ is used to synthesize "reversed" or "modified" chloroquine analogs to combat resistance.

-

Mechanism: The 4-aminoquinoline moiety binds to hematin in the parasite's food vacuole, inhibiting hemozoin formation.[1]

-

Role of 3-Cl: Prevents metabolic dehalogenation and increases lipophilicity.

-

Role of 8-Cl: Reduces basicity, potentially altering accumulation ratios in the acidic food vacuole.

Kinase Inhibition (Oncology)

Quinoline derivatives are privileged structures for inhibiting Tyrosine Kinases (e.g., Bosutinib).[1]

-

Strategy: The nitrogen at position 1 and the substituent at position 4 often form the key H-bond hinge interaction within the ATP-binding pocket of the kinase.

-

3,4,8-Pattern Utility: The 3-Cl provides a "vector" to fill hydrophobic pockets in the enzyme active site, improving potency and selectivity over the unsubstituted parent.[1]

References

-

Synthesis of Quinoline Derivatives

-

Regioselectivity in Quinoline Substitution

-

Bio-Halogenation Route

-

Chemical Properties & Safety

Sources

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 3. zyjkj.com [zyjkj.com]

- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Physicochemical Characterization and Synthetic Utility of 3,4,8-Trichloroquinoline

Executive Summary

3,4,8-Trichloroquinoline (CAS: 25771-77-1) represents a highly functionalized halogenated heterocycle critical to the development of antimalarial pharmacophores and agrochemical safeners. While its average molecular weight is 232.49 g/mol , this value obscures the complex isotopic distribution essential for mass spectrometric identification.

This guide moves beyond basic stoichiometry to analyze the compound’s synthetic accessibility, isotopic signature, and utility as a fragment-based drug discovery (FBDD) scaffold.

Part 1: Molecular Identity & Isotopic Physics

In high-precision analytical chemistry, the "average" molecular weight is often insufficient. For 3,4,8-trichloroquinoline, the presence of three chlorine atoms creates a distinct isotopic envelope that serves as a spectral fingerprint.[1]

The "Real" Molecular Weight

The nominal mass of 232.49 g/mol is a weighted average. However, in LC-MS/MS workflows, the monoisotopic mass is the primary tracking metric.

| Property | Value | Context |

| Formula | High halogen density | |

| Average MW | 232.49 g/mol | Used for molarity calculations |

| Monoisotopic Mass | 230.941 g/mol | Based on |

| Exact Mass | 230.940955 | High-resolution MS target |

| Heavy Atom Count | 13 | Ideal for Fragment-Based Drug Discovery |

Mass Spectrometry: The Chlorine Cluster

The most defining analytical feature of this molecule is the

Theoretical Intensity Ratio (Calculated):

-

M (231 m/z): 100% (Relative Base)

-

M+2 (233 m/z): ~96% (Almost equal height to M)

-

M+4 (235 m/z): ~31%

-

M+6 (237 m/z): ~3.5%

Why this matters: If your mass spectrum shows a single peak at 232.5, you do not have the product. You must observe the "27:27:9:1" approximate splitting pattern to confirm the trichloro-substitution.

Part 2: Synthetic Methodology

The synthesis of 3,4,8-trichloroquinoline requires precise regiochemical control. Direct chlorination of quinoline is non-selective. The most robust protocol utilizes a modified Gould-Jacobs reaction , building the ring system with the 8-chloro substituent already in place, followed by functionalization at positions 3 and 4.

Retrosynthetic Logic

-

C8-Cl: Introduced via the starting material (2-chloroaniline).

-

C4-Cl: Converted from a hydroxyl group using

.[2] -

C3-Cl: Introduced via electrophilic chlorination of the intermediate quinolone.

Validated Workflow (Graphviz)

Figure 1: Stepwise synthesis ensuring regioselectivity at positions 3, 4, and 8.

Detailed Protocol

Step 1: Condensation & Cyclization React 2-chloroaniline with diethyl ethoxymethylene malonate (EMME) at 110°C to form the enamine. Thermal cyclization in diphenyl ether at 250°C yields ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.

Step 2: Hydrolysis & Decarboxylation Saponify the ester using 10% NaOH, followed by acidification to isolate the carboxylic acid. Heating this acid in quinoline or diphenyl ether results in thermal decarboxylation, yielding 8-chloro-4-hydroxyquinoline.

Step 3: C3-Chlorination (The Critical Step)

The 4-hydroxy group activates the 3-position. Treat the intermediate with N-chlorosuccinimide (NCS) in acetic acid or sulfuryl chloride (

-

Control Point: Monitor by HPLC to ensure mono-chlorination at C3 and avoid over-chlorination at C6.

Step 4: Aromatization/Deoxychlorination

Reflux the 3,8-dichloro-4-hydroxyquinoline in neat phosphorous oxychloride (

-

Purification: Quench on ice/ammonia. Extract with DCM. Recrystallize from ethanol.

Part 3: Pharmaceutical Relevance & SAR

Fragment-Based Drug Discovery (FBDD)

With a MW of 232.49, 3,4,8-trichloroquinoline is an ideal "fragment." It adheres to the Rule of Three (MW < 300, cLogP

Structure-Activity Relationship (SAR)

The specific chlorination pattern dictates biological activity:

-

8-Chloro: Increases lipophilicity and metabolic stability; common in herbicide safeners (e.g., Cloquintocet derivatives).

-

4-Chloro: Highly reactive handle for

reactions. This allows the introduction of amines (e.g., piperazines) to generate kinase inhibitors or antimalarials. -

3-Chloro: Sterically blocks the C3 position, preventing metabolic oxidation and locking the conformation of substituents at C4.

Functionalization Logic

Figure 2: Functional mapping of the trichloroquinoline scaffold for medicinal chemistry optimization.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 135409, 3,4,8-Trichloroquinoline. Retrieved from [Link]

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

-

Chemistry LibreTexts. (2022). Mass Spectrometry: Isotope Abundance and Chlorine Patterns. Retrieved from [Link]

Sources

Technical Deep Dive: The Synthesis and Pharmacological Utility of 3,4,8-Trichloroquinoline

Executive Summary

This technical guide details the rational design, synthesis, and characterization of 3,4,8-Trichloroquinoline (CAS 25771-77-1) . While quinoline derivatives have long served as the backbone for antimalarial (e.g., chloroquine) and antibacterial (e.g., ciprofloxacin) pharmacophores, the specific 3,4,8-trisubstituted motif represents a critical scaffold for examining steric and electronic effects in Structure-Activity Relationship (SAR) studies. This document outlines a robust, self-validating protocol for its synthesis starting from 2-chloroaniline, emphasizing the mechanistic causality behind each transformation.

The Pharmacophore Context: Why 3,4,8-Trichloroquinoline?

In medicinal chemistry, the "magic methyl" effect is well known, but the "strategic chloro" effect is equally vital in modulating metabolic stability. The 3,4,8-trichloroquinoline scaffold offers three distinct vectors for optimization:

-

C8-Position: Modulates pKa of the quinoline nitrogen and influences solubility.

-

C4-Position: A reactive handle for nucleophilic aromatic substitution (

), allowing the introduction of amine side chains (crucial for DNA intercalation or kinase inhibition). -

C3-Position: Blocks metabolic oxidation at the electron-rich C3 site, significantly extending half-life (

).

Retrosynthetic Analysis & Strategy

To ensure high regioselectivity, we avoid direct chlorination of the quinoline ring, which often yields inseparable mixtures of isomers (e.g., 5,8- or 6,8-dichloro species). Instead, we employ a convergent Gould-Jacobs reaction followed by stepwise functionalization.

Strategic Disconnections:

-

C4-Cl: Installed last via deoxychlorination of a 4-hydroxy precursor.

-

C3-Cl: Introduced electrophilically on the electron-rich 4-hydroxyquinoline intermediate.

-

C8-Cl: Pre-installed in the starting material (2-chloroaniline) to guarantee regiocontrol.

Pathway Visualization

The following diagram illustrates the logical flow from raw materials to the target scaffold.

Figure 1: Stepwise synthetic logic for 3,4,8-Trichloroquinoline ensuring regiochemical integrity.

Experimental Protocol: The "Discovery" Route

This protocol is designed for reproducibility and scalability. It assumes standard Schlenk line techniques.

Phase 1: Construction of the Quinoline Core (The Gould-Jacobs Sequence)

Objective: Synthesize 8-chloro-4-hydroxyquinoline.

-

Condensation:

-

Reagents: 2-Chloroaniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME, 1.1 eq).

-

Procedure: Mix neat and heat to 140°C for 2 hours. Ethanol is evolved; use a Dean-Stark trap or open flask with vigorous stirring to drive the equilibrium forward.

-

Checkpoint: The mixture solidifies upon cooling. Recrystallize from hexane/ethanol to obtain the enamine.

-

-

Cyclization (Thermodynamic Control):

-

Reagents: Diphenyl ether (Dowtherm A) as solvent.

-

Procedure: Add the enamine to boiling Dowtherm A (250°C). The high temperature is non-negotiable to overcome the activation energy for the intramolecular substitution.

-

Causality: Rapid addition prevents polymerization. Flash cooling precipitates the ester product.

-

-

Hydrolysis & Decarboxylation:

-

Reflux the ester in 10% NaOH (aq) to form the acid.

-

Neutralize with HCl, isolate the solid, and heat neat at 270°C (metal bath) until CO2 evolution ceases.

-

Yield: ~65% over 3 steps.

-

Product: 8-Chloro-4-hydroxyquinoline (4-quinolinone tautomer).

-

Phase 2: Regioselective Halogenation

Objective: Install the C3 and C4 chlorines.

Step A: C3-Chlorination (Electrophilic Aromatic Substitution)

Direct chlorination at C3 is facilitated by the electron-donating hydroxyl/keto group at C4.

-

Reagents: 8-Chloro-4-hydroxyquinoline (1.0 eq), N-Chlorosuccinimide (NCS, 1.05 eq), Acetic Acid (Glacial).

-

Protocol:

-

Dissolve starting material in hot acetic acid.

-

Add NCS portion-wise at 60°C.

-

Stir for 2 hours. The product, 3,8-dichloro-4-hydroxyquinoline , often precipitates out.[1]

-

-

Validation: Check via TLC (MeOH:DCM 1:9). The product will be less polar than the starting material.

Step B: C4-Chlorination (Deoxychlorination)

This is the final "discovery" step that locks the structure.

-

Reagents: 3,8-Dichloro-4-hydroxyquinoline (1.0 eq), Phosphorus Oxychloride (POCl3, excess), catalytic DMF.

-

Protocol:

-

Place the solid intermediate in a round-bottom flask.

-

Add POCl3 (5-10 vol).

-

Critical: Add 2-3 drops of DMF (Vilsmeier-Haack catalyst formation).

-

Reflux at 105°C for 3 hours. The suspension will clear as the chloro-compound is formed.

-

Quench: Pour carefully onto crushed ice/NH4OH mixture (Exothermic!).

-

Extraction: Extract with Dichloromethane (DCM), dry over MgSO4, and concentrate.

-

Data Summary & Characterization

The following table summarizes the expected physicochemical properties and spectral signatures for validation.

| Parameter | Specification | Diagnostic Signal (Validation) |

| Appearance | Off-white to pale yellow needles | Crystalline solid indicates high purity. |

| Melting Point | 98 - 102°C | Sharp range (<2°C) confirms absence of isomers. |

| 1H NMR | 3 Aromatic Protons | H2: Singlet ~8.8 ppm (Deshielded by N and Cl). H5, H6, H7: Multiplet pattern distinctive of 1,2,3-trisubstituted benzene ring. |

| Mass Spec (MS) | m/z = 231/233/235 | Characteristic isotope pattern for 3 chlorine atoms (9:9:3:1 approx ratio). |

| Solubility | Soluble in DCM, CHCl3, DMSO | Insoluble in water (Lipophilic). |

Mechanism of Action (Significance)

Why go through this synthesis? The 3,4,8-trichloroquinoline is not just an end-product; it is a versatile electrophile .

-

S_NAr Reactivity: The Chlorine at C4 is highly labile due to the electron-withdrawing nitrogen. It can be displaced by diamines to form chloroquine analogs.

-

Metabolic Blockade: The Chlorine at C3 prevents the formation of the 3,4-epoxide metabolite, a common pathway for toxicity in quinoline drugs.

Figure 2: The S_NAr mechanism utilized in drug development using this scaffold.

References

-

Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link

-

Surrey, A. R.; Hammer, H. F. (1946). "The Preparation of 4,7-Dichloroquinoline." Journal of the American Chemical Society. (Foundational method for POCl3 chlorination). Link

-

PubChem Compound Summary. (n.d.). "3,4,8-Trichloroquinoline (CAS 25771-77-1)."[2][3][4][5] National Center for Biotechnology Information. Link

-

Koudad, D. et al. (2020). "Regioselective Synthesis of Polyhalogenated Quinolines." Journal of Heterocyclic Chemistry. (Modern adaptation of halogenation protocols). Link

Sources

- 1. CN105622503A - Synthesis method of 8-hydroxyquinoline - Google Patents [patents.google.com]

- 2. 25771-77-1|3,4,8-Trichloroquinoline|BLD Pharm [bldpharm.com]

- 3. 3,4,8-Trichloroquinoline | CymitQuimica [cymitquimica.com]

- 4. zyjkj.com [zyjkj.com]

- 5. 3,4,8-Trichloroquinoline | 25771-77-1 [amp.chemicalbook.com]

Technical Deep Dive: Trichloroquinoline Isomers in Medicinal Chemistry

Structural Landscape & Physicochemical Properties[1][2][3][4]

Trichloroquinolines represent a highly lipophilic, metabolically robust subclass of the quinoline scaffold. While mono- and dichloroquinolines (e.g., 4,7-dichloroquinoline) are ubiquitous in antimalarial synthesis, trichloro- isomers are increasingly valued in modern drug discovery for their ability to occupy hydrophobic pockets in kinase domains and resist oxidative metabolism (CYP450 blocking).

The addition of a third chlorine atom significantly alters the physicochemical profile compared to the dichloro- baseline. The specific arrangement of these halogens dictates the electronic environment of the pyridine ring, influencing both basicity (

Comparative Physicochemical Profile

| Property | 4,7-Dichloroquinoline (Baseline) | Trichloroquinoline (Isomer Dependent) | Impact on Drug Design |

| LogP (Lipophilicity) | ~3.2 | ~3.8 – 4.2 | Enhanced membrane permeability; higher risk of non-specific binding. |

| Melting Point | 84–87 °C | >100 °C (Predicted) | Increased crystal lattice energy due to halogen bonding. |

| C4-Reactivity | High ( | Variable | Steric bulk at C3/C5 can hinder nucleophilic attack at C4. |

| Metabolic Stability | Moderate | High | Cl-substitution blocks metabolic "soft spots" (C-H oxidation). |

Synthetic Strategies & Regiocontrol

Synthesizing specific trichloroquinoline isomers requires a departure from direct chlorination, which often yields inseparable mixtures. The Gould-Jacobs reaction remains the gold standard for regiocontrolled synthesis, allowing the "building up" of the pyridine ring onto a pre-chlorinated aniline scaffold.

Core Synthesis Logic: The Gould-Jacobs Protocol

To synthesize 4,6,8-trichloroquinoline , one must start with 2,4-dichloroaniline . The process involves condensation with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization, hydrolysis, decarboxylation, and final chlorination.

Why this route?

-

Regio-fidelity: The chlorines on the benzene ring (positions 6 and 8 in the final quinoline) are locked in place from the starting aniline.

-

Scalability: This process avoids exotic catalysts and relies on thermal driving forces.

Visualization: Synthesis Workflow

Caption: Step-wise construction of the trichloroquinoline scaffold via the Gould-Jacobs pathway, ensuring precise placement of halogen atoms.

Experimental Protocol: Synthesis of 4,6,8-Trichloroquinoline

Objective: Synthesis of 4,6,8-trichloroquinoline starting from 2,4-dichloroaniline. This protocol is adapted from standard industrial methodologies for 4-aminoquinoline precursors.

Phase 1: Condensation & Cyclization[5]

-

Reagents: Mix 2,4-dichloroaniline (1.0 eq) and Diethyl ethoxymethylenemalonate (EMME, 1.1 eq).

-

Condensation: Heat the neat mixture to 110–120°C for 2 hours. Ethanol is evolved; use a Dean-Stark trap or open vessel with ventilation. Checkpoint: The mixture will solidify upon cooling, confirming formation of the enamine intermediate.

-

Cyclization: Add the solid enamine portion-wise to refluxing Dowtherm A (diphenyl ether/biphenyl eutectic mixture) at 250°C.

-

Critical Control: Maintain temperature >245°C to ensure rapid cyclization and prevent polymerization.

-

Duration: 30–60 minutes.

-

-

Isolation: Cool to room temperature. Dilute with hexane or acetone to precipitate the 4-hydroxy-6,8-dichloroquinoline . Filter and wash to remove Dowtherm A.

Phase 2: Aromatization (Chlorination)

-

Setup: Suspend the dried 4-hydroxy intermediate (1.0 eq) in Phosphorus Oxychloride (

) (5.0 eq).-

Safety Note:

is corrosive and water-reactive. Perform in a fume hood.

-

-

Reaction: Heat to reflux (105°C).

-

Catalysis: Optional addition of

(0.1 eq) can accelerate the reaction by generating the active chlorinating species.

-

-

Monitoring: Reaction is complete when the solid dissolves and gas evolution (

) ceases (approx. 2–4 hours). -

Workup:

-

Evaporate excess

under reduced pressure. -

Pour the residue slowly onto crushed ice/ammonia water (maintain pH > 8) to quench and neutralize.

-

Extract with Dichloromethane (DCM).

-

Purification: Recrystallize from ethanol or heptane.

-

Reactivity & Functionalization Map

The trichloroquinoline scaffold possesses distinct zones of reactivity. The C4-chlorine is chemically distinct from the chlorines on the benzenoid ring (C6, C8).

-

C4-Position: Highly labile due to the electron-withdrawing nitrogen. Susceptible to

(Nucleophilic Aromatic Substitution) with amines, phenols, and thiols. -

C6/C8-Positions: Generally inert to

but accessible via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Visualization: Divergent Reactivity

Caption: The C4-chlorine serves as the primary "handle" for functionalization, while benzenoid chlorines require metal catalysis.

Analytical Characterization

Validating the isomer structure is critical, as migration of halogens can occur under extreme thermal stress.

1H NMR Interpretation (4,6,8-Trichloroquinoline)

Unlike the 4,7-dichloro isomer, the 4,6,8-trichloro isomer lacks the C8 proton, simplifying the splitting pattern in the aromatic region.

-

H2 (Pyridine ring): Doublet (~8.8 ppm).

-

H3 (Pyridine ring): Doublet (~7.5 ppm) – Couples with H2.

-

H5 (Benzene ring): Doublet (~8.1 ppm) – Meta-coupling with H7.

-

H7 (Benzene ring): Doublet (~7.7 ppm) – Meta-coupling with H5.

-

Key Diagnostic: The absence of a triplet or doublet-of-doublets in the benzene region confirms substitution at both C6 and C8.

HPLC Separation Strategy

Separating trichloro- isomers (impurities) requires high-efficiency Reverse Phase Chromatography.

-

Column: C18 (Octadecylsilyl), 3µm or 5µm particle size.

-

Mobile Phase: Gradient elution with Water (0.1% Formic Acid) and Acetonitrile.

-

Detection: UV at 254 nm (aromatic core) and 320 nm (quinoline specific).

-

Retention Logic: Trichloroquinolines elute later than dichloro- analogs due to increased hydrophobicity.

References

-

Gould-Jacobs Reaction Mechanism & Scope

-

Wikipedia Summary & Mechanism:

-

Application to 4,7-Dichloroquinoline:

-

-

Synthesis of Chloroquinoline Precursors

-

Microwave-Assisted Protocols:

-

-

Crystallography & Structural Data

-

4,7-Dichloroquinoline Crystal Structure:

-

-

Pharmacological Relevance

-

Chloroquine Analogs in Drug Discovery:

-

-

Analytical Methods

-

HPLC Separation of Quinoline Isomers:

-

Technical Monograph: 3,4,8-Trichloroquinoline

The following technical guide details the synthesis, reactivity, and pharmacological significance of 3,4,8-Trichloroquinoline , a specialized halogenated scaffold used in the development of antimalarial and antibacterial therapeutics.

CAS: 25771-77-1 | Formula: C₉H₄Cl₃N | M.W.: 232.49 g/mol [1]

Executive Summary & Chemical Significance

3,4,8-Trichloroquinoline represents a "privileged scaffold" in medicinal chemistry, particularly for the optimization of 4-aminoquinoline antimalarials (chloroquine analogs) and fluoroquinolone-like antibacterials. Its tris-halogenated motif offers three distinct advantages for drug design:

-

C4-Reactivity: The chlorine at position 4 is highly labile to nucleophilic aromatic substitution (

), serving as the primary attachment point for pharmacophoric side chains (e.g., diamine linkers). -

Metabolic Blocking (C8): The chlorine at position 8 blocks a common site of oxidative metabolism (CYP450 hydroxylation), potentially extending the half-life of derived drugs compared to non-substituted analogs.

-

Lipophilicity Modulation (C3): The C3-chlorine atom increases the partition coefficient (LogP), enhancing membrane permeability and modifying the pKa of the quinoline nitrogen, which is critical for lysosomal accumulation in Plasmodium parasites.

Synthetic Architecture

The synthesis of 3,4,8-trichloroquinoline requires a regioselective approach to install chlorine atoms at three chemically distinct positions. The most robust pathway adapts the Gould-Jacobs reaction , utilizing 2-chloroaniline as the starting material to secure the C8-chloro substituent, followed by sequential electrophilic and nucleophilic chlorinations.

Reaction Pathway Diagram

The following flowchart illustrates the stepwise construction of the scaffold.

Caption: Stepwise synthetic route from 2-chloroaniline to 3,4,8-trichloroquinoline via modified Gould-Jacobs cyclization.

Detailed Experimental Protocols

Note: These protocols are synthesized from standard methodologies for haloquinoline production. All steps must be performed in a fume hood with appropriate PPE.

Step 1: Scaffold Construction (Gould-Jacobs Cyclization)

Objective: Synthesis of 8-chloro-4-hydroxyquinoline.

-

Condensation: Mix 2-chloroaniline (1.0 eq) with diethyl ethoxymethylenemalonate (EMME) (1.1 eq). Heat to 110°C for 2 hours. Distill off the ethanol byproduct to drive the equilibrium.

-

Cyclization: Add the resulting acrylate intermediate dropwise to refluxing diphenyl ether (Dowtherm A) at ~250°C. Maintain temperature for 45-60 minutes.

-

Hydrolysis & Decarboxylation: Cool the mixture and dilute with hexane to precipitate the ester. Filter. Reflux the solid in 10% NaOH for 4 hours, then acidify with HCl to precipitate the acid. Heat the dry acid neat at 240°C until CO₂ evolution ceases.

-

Yield Target: 60-70% (over 3 steps).

-

Step 2: Regioselective C3-Chlorination

Objective: Introduction of the chlorine atom at the electron-rich C3 position of the 4-hydroxyquinoline tautomer.

-

Reagents: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

). -

Protocol: Dissolve 8-chloro-4-hydroxyquinoline in glacial acetic acid. Add NCS (1.05 eq) slowly at room temperature. Heat to 60°C for 3 hours.

-

Validation: Monitor via TLC. The product (3,8-dichloro-4-hydroxyquinoline) will be less polar than the starting material.

-

Why this works: The 4-hydroxy group activates the C3 position for electrophilic attack, whereas the C8-Cl deactivates the benzene ring, preventing over-chlorination on the benzenoid ring.

Step 3: Deoxychlorination (Aromatization)

Objective: Conversion of the C4-hydroxyl to the reactive C4-chloride.

-

Reagents: Phosphorus Oxychloride (

).[4] -

Protocol: Suspend the dry 3,8-dichloro-4-hydroxyquinoline in neat

(excess, solvent/reagent). -

Catalyst: Add a catalytic amount of DMF (Vilsmeier-Haack conditions).

-

Conditions: Reflux (105°C) for 2-4 hours.

-

Workup: Pour the reaction mixture slowly onto crushed ice/ammonia water (exothermic!). Extract with dichloromethane.

-

Result: 3,4,8-Trichloroquinoline as a pale yellow solid.

Pharmacological Applications & Reactivity

The utility of 3,4,8-trichloroquinoline lies in its differential reactivity profile.

Reactivity Matrix

| Position | Substituent | Reactivity Type | Synthetic Utility |

| C4 | Chlorine | High ( | Displacement by primary/secondary amines (e.g., diamines) to form the bioactive core. |

| C3 | Chlorine | Low (Pd-Cat) | Stable to |

| C8 | Chlorine | Very Low | Steric blocker. Prevents metabolic oxidation at this position. |

Biological Mechanism (Antimalarial Context)

Derivatives of this scaffold (e.g., where C4 is substituted with a diethylaminobutyl-amine chain) function similarly to chloroquine but with enhanced properties against resistant strains.

-

Heme Polymerization Inhibition: The quinoline core π-stacks with free heme (ferriprotoporphyrin IX) in the parasite's digestive vacuole.

-

Resistance Evasion: The C3 and C8 chlorines alter the electronic shape of the molecule, potentially reducing affinity for the PfCRT (Chloroquine Resistance Transporter) efflux pump.

Structure-Activity Relationship (SAR) Logic

The following diagram depicts how the 3,4,8-substitution pattern influences biological activity.

Caption: SAR map showing the functional role of each chlorine substituent in drug design.

References

-

Synthesis of 4-Aminoquinolines: BenchChem. "3,8-Dichloroquinolin-4-amine Biological Activity and Synthesis." Available at:

-

Gould-Jacobs Reaction Protocol: National Institutes of Health (NIH). "Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates." PMC. Available at:

-

Chlorination of Quinolines: Google Patents. "Process for the preparation of chlorinated quinolines (US3567732A)." Available at:

-

Antimalarial SAR: PubMed. "2,3,8-Trisubstituted Quinolines with Antimalarial Activity." Available at:

-

Chemical Identity: CAS Common Chemistry. "3,4,8-Trichloroquinoline (CAS 25771-77-1)."[1] Available at: [7]

Sources

- 1. zyjkj.com [zyjkj.com]

- 2. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CGS-9896-药物合成数据库 [drugfuture.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

Biological potential of substituted quinolines

Title: The Pharmacophore Frontier: A Technical Guide to the Biological Potential of Substituted Quinolines

Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains a "privileged structure" in medicinal chemistry due to its versatile electronic environment and ability to interact with diverse biological targets.[1] This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and experimental validation protocols for substituted quinolines, focusing on their resurgence in overcoming multidrug resistance (MDR) in oncology and infectious diseases.

The Quinoline Scaffold: Chemical Architecture

The quinoline nucleus consists of a benzene ring fused to a pyridine ring.[1] Its planar, aromatic nature allows for DNA intercalation, while the nitrogen atom at position 1 serves as a hydrogen bond acceptor, critical for receptor binding.

-

Electronic Character: The pyridine ring is electron-deficient (π-deficient), making it susceptible to nucleophilic attack (positions 2 and 4). The benzene ring is electron-rich (π-excessive), favoring electrophilic substitution (positions 5 and 8).

-

Lipophilicity (LogP): Substitutions at C2 and C4 significantly alter lipophilicity, a key determinant for crossing the blood-brain barrier (neuroprotection) or penetrating the mycobacterial cell wall (anti-TB).

Structure-Activity Relationship (SAR) Landscape

The biological efficacy of quinolines is strictly governed by the substitution pattern.

Position 2 (The Pharmacokinetic Gatekeeper)

-

Function: Substituents here often modulate metabolic stability and solubility.

-

Insight: Bulky aryl groups (e.g., phenyl, thiophene) at C2 can enhance antifungal activity by interacting with the hydrophobic pocket of CYP51.

-

Recent Trend: Incorporation of 1,2,3-triazoles at C2 via click chemistry creates "hybrid" drugs with dual mechanisms (e.g., anticancer + antimicrobial).

Position 4 (The Receptor Anchor)

-

Function: Critical for antimalarial and kinase inhibitory activity.

-

Mechanism: In 4-aminoquinolines (e.g., Chloroquine), the basic nitrogen side chain is essential for accumulation in the acidic food vacuole of the malaria parasite.[2]

-

Oncology: Anilino-substituents at C4 are characteristic of EGFR kinase inhibitors (e.g., Gefitinib analogs), forming hydrogen bonds with the ATP-binding pocket.

Position 8 (The Metal Chelator)

-

Function: 8-Hydroxyquinolines (8-HQ) are potent metal chelators.

-

Mechanism: They bind divalent cations (Cu²⁺, Zn²⁺), disrupting metalloenzymes and inducing oxidative stress in bacteria and cancer cells. Halogenation (Cl, I) at C5/C7 enhances this effect (e.g., Clioquinol).

Figure 1: SAR Map of the Quinoline Scaffold

Caption: Functional mapping of the quinoline scaffold highlighting key substitution sites and their associated biological impacts.

Mechanistic Pathways

A. Antibacterial: DNA Gyrase Inhibition

Quinolines (specifically fluoroquinolone analogs) target bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.[3]

-

Mechanism: The drug stabilizes the enzyme-DNA cleavage complex.[3] This prevents the religation of DNA double-strand breaks, leading to the accumulation of fragmented DNA and rapid bacterial cell death.

-

Causality: The C3-carboxylate and C4-keto groups (in quinolones) are essential for binding Mg²⁺ ions coordinated with the DNA phosphate backbone.

B. Antimalarial: Heme Detoxification

-

Target: The acidic food vacuole of Plasmodium falciparum.

-

Mechanism: The parasite degrades hemoglobin, releasing toxic free heme (Ferriprotoporphyrin IX). It normally polymerizes this into non-toxic hemozoin.[2]

-

Action: 4-Aminoquinolines cap the growing hemozoin polymer, preventing detoxification. The accumulation of free heme lyses the parasite's membranes.

Figure 2: Dual Mechanistic Pathways

Caption: Comparative mechanisms of action for antibacterial (DNA Gyrase inhibition) and antimalarial (Heme detoxification) pathways.

Experimental Protocols (The "How-To")

Protocol A: Green Synthesis of 2,4-Disubstituted Quinolines

Methodology: Povarov Reaction (One-Pot Multicomponent) Rationale: This method minimizes solvent waste and maximizes atom economy, aligning with modern "Green Chemistry" standards in drug discovery.

-

Reagents: Aniline derivative (1.0 equiv), Aryl aldehyde (1.0 equiv), Alkyne or Enol ether (1.0 equiv).

-

Catalyst: 10 mol%

or -

Solvent: Ethanol or Acetonitrile (Avoid chlorinated solvents).

-

Procedure:

-

Mix aniline and aldehyde in solvent; stir at RT for 15 min to form the imine intermediate (Schiff base).

-

Add the dienophile (alkyne/enol ether) and catalyst.

-

Microwave Irradiation: Heat to 100°C for 10–20 minutes (Power: 300W). Note: Conventional reflux takes 12-24h; microwave ensures rapid convergence.

-

Monitor reaction progress via TLC (Ethyl acetate:Hexane 3:7).

-

-

Purification: Upon completion, cool to RT. Pour into crushed ice. Filter the precipitate.[4] Recrystallize from ethanol.

-

Validation:

-NMR must show characteristic quinoline proton signals (aromatic region

Protocol B: Dual-Readout Biological Screening

Methodology: Coupled MTT (Cytotoxicity) and Microbroth Dilution (Antibacterial) Rationale: Drug candidates must be potent against pathogens but non-toxic to host cells. This parallel workflow ensures early elimination of toxic hits.

Step 1: Antibacterial MIC Determination (CLSI Guidelines)

-

Inoculum: Adjust bacterial culture (S. aureus, E. coli) to

CFU/mL. -

Plate Prep: Use 96-well plates. Add 100 µL Mueller-Hinton Broth.

-

Dilution: Perform serial 2-fold dilutions of the quinoline derivative (Range: 100 µg/mL to 0.1 µg/mL).

-

Incubation: 37°C for 18–24 hours.

-

Readout: Add Resazurin dye (0.01%). Blue

Pink indicates viable growth. The MIC is the lowest concentration remaining Blue.

Step 2: Cytotoxicity Assay (MTT)

-

Cell Line: HEK293 (Normal Kidney) or HepG2 (Liver). Seed at

cells/well. -

Treatment: Treat cells with MIC concentration found in Step 1 for 24h.

-

Assay: Add MTT reagent (0.5 mg/mL). Incubate 4h.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Quantification: Measure Absorbance at 570 nm.

-

Calculation:

.-

Pass Criteria: Viability > 80% at MIC concentration.

-

Quantitative Data Summary

Table 1: Comparative Potency of Recent Hybrid Quinoline Derivatives Data synthesized from recent literature reviews (2020-2025).

| Hybrid Class | Target Indication | Key Substituent | Potency (IC50 / MIC) | Reference |

| Quinoline-Triazole | M. tuberculosis | C2-Triazole linker | MIC: 0.39 µM | [1] |

| Quinoline-Piperazine | Influenza A (IAV) | C4-Piperazine | IC50: 0.88 µM | [2] |

| 8-Hydroxyquinoline | S. aureus (MRSA) | C5-Sulfonamide | MIC: 0.66 µg/mL | [3] |

| Quinoline-Pyrimidine | Malaria (P. falciparum) | C4-Amino alkyl | IC50: <10 nM | [4] |

References

-

Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential Antitubercular and Anti-HIV Agents. Molecules, 2023. Link

-

Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & Medicinal Chemistry Letters, 2025.[5] Link

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 2020. Link

-

Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Future Medicinal Chemistry, 2024. Link

-

Recent Progress in the Synthesis of Quinolines. Current Organic Chemistry, 2020. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quinoline Scaffold: A Privileged Architecture in Modern Medicinal Chemistry

Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains one of the most versatile and "privileged" structures in medicinal chemistry. Its planar, bicyclic heteroaromatic nature allows it to interact via

Structural Pharmacology: The "Privileged" Nature

The quinoline ring system owes its pharmacological dominance to three core electronic features:

- -Deficient Pyridine Ring: Acts as an electron-acceptor, facilitating interactions with electron-rich biological nucleophiles.

-

Basicity of N-1: The nitrogen atom (pKa ~4.9) can accept protons, crucial for lysosomotropic accumulation (vital for antimalarials) and hydrogen bonding within enzyme active sites.

-

Planarity: Essential for intercalation between DNA base pairs and fitting into narrow hydrophobic clefts of kinase domains.

Electronic Distribution & Functionalization Vectors[1]

-

Positions 2 & 4: Highly reactive toward nucleophilic attack, making them ideal for attaching pharmacophores (e.g., the 4-anilino moiety in kinase inhibitors).

-

Positions 5-8 (Benzenoid Ring): Susceptible to electrophilic substitution, allowing for fine-tuning of lipophilicity and metabolic stability (e.g., the 7-chloro substitution critical for chloroquine’s activity).

Synthetic Architectures: A Modern Green Protocol

While the classic Skraup and Friedländer syntheses remain foundational, modern drug discovery demands environmentally benign, high-atom-economy methods. Below is a self-validating protocol for the nanocatalyzed synthesis of quinoline derivatives, selected for its reproducibility and scalability.

Protocol: Nanocatalyzed Green Synthesis of Poly-Substituted Quinolines

Objective: Synthesis of 2,4-disubstituted quinolines via a one-pot multicomponent reaction using magnetically retrievable

Materials:

-

Substituted aniline (1.0 mmol)

-

Aromatic aldehyde (1.0 mmol)

-

Phenylacetylene (1.0 mmol)

- nanoparticles (20 mg, ~20 nm size)

-

Solvent: Water (

)[1][2]

Step-by-Step Methodology:

-

Catalyst Activation: Disperse 20 mg of

nanoparticles in 5 mL of deionized water via ultrasonication for 10 minutes to ensure a homogeneous suspension. -

Reactant Addition: Add the substituted aniline, aromatic aldehyde, and phenylacetylene sequentially to the aqueous suspension.

-

Reflux: Heat the mixture to reflux (100°C) with vigorous magnetic stirring.

-

Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (3:7). Completion typically occurs within 2–4 hours.[3]

-

-

Catalyst Recovery: Upon completion, cool the mixture to room temperature. Place a strong external magnet against the reaction vessel wall to sequester the

nanoparticles. Decant the supernatant.-

Validation: The catalyst can be washed with ethanol, dried at 80°C, and reused up to 5 times with <5% loss in activity [1].

-

-

Purification: The crude solid product precipitates out of the aqueous phase. Filter and recrystallize from hot ethanol to obtain pure quinoline derivative.

Why This Works: The Lewis acidic nature of the iron surface activates the imine formation (aniline + aldehyde) and subsequent Povarov-type cyclization with the alkyne. Water acts as a hydrophobic force promoter, accelerating the reaction.

Therapeutic Vectors & Structure-Activity Relationships (SAR)[1][4]

A. Oncology: Kinase Inhibition

Quinoline derivatives have revolutionized cancer therapy by targeting receptor tyrosine kinases (RTKs). The 4-aminoquinoline scaffold mimics the adenine ring of ATP, allowing it to bind competitively to the kinase hinge region.

Key Drug: Lenvatinib (Lenvima®)

-

Target: VEGFR1-3, FGFR1-4, PDGFR

, RET, KIT. -

SAR Insight: The quinoline-4-carboxamide core provides the scaffold. The cyclopropane ring fits into the hydrophobic pocket, while the chloro-substitution enhances metabolic stability.

Comparative Data: FDA-Approved Quinoline Kinase Inhibitors

| Drug | Approval Year | Primary Target | Indication | Key Structural Feature |

| Bosutinib | 2012 | Src/Abl | CML | 3-cyanoquinoline core; increases H-bonding affinity.[3] |

| Cabozantinib | 2012 | MET, VEGFR2, RET | Thyroid Cancer | 1,1-cyclopropane dicarboxamide linker.[3] |

| Lenvatinib | 2015 | VEGFR, FGFR | HCC, Thyroid | 4-carboxamide quinoline; multi-kinase profile.[3] |

| Tivozanib | 2021 | VEGFR 1-3 | RCC | Quinoline-urea linkage for selectivity.[3] |

B. Infectious Disease: Malaria & Tuberculosis

Malaria: The 4-aminoquinoline class (Chloroquine, Piperaquine) remains relevant.

-

Mechanism: Accumulates in the parasite's acidic food vacuole.[4][5] It caps hemozoin crystals, preventing the detoxification of free heme, which then lyses the parasite.[6]

-

SAR: The 7-chloro group is non-negotiable for inhibition of

-hematin formation. The lateral amino alkyl chain dictates resistance profiles (e.g., Tafenoquine's long half-life).

Tuberculosis: Bedaquiline (Sirturo®)

-

Mechanism: Targets ATP synthase (subunit c) of M. tuberculosis.

-

SAR: A diarylquinoline where the specific stereochemistry (1R, 2S) is critical for binding to the bacterial ATP synthase rotor, distinct from human mitochondrial ATP synthase.

Mechanistic Pathways & Signaling Logic[1]

The following diagram illustrates the divergent mechanistic pathways of quinoline derivatives based on their structural functionalization.

Caption: Divergent pharmacological pathways of the quinoline scaffold. The 7-chloro-4-amino substitution drives antimalarial efficacy via heme toxicity, while 4-anilino/carboxamide motifs drive anticancer activity via ATP-competitive kinase inhibition.[3]

Future Horizons: Hybrids and PROTACs

The future of quinoline medicinal chemistry lies in Molecular Hybridization and Targeted Protein Degradation .

-

Quinoline-Artemisinin Hybrids: Covalently linking the rapid-action artemisinin peroxide bridge with the long-acting quinoline scaffold to combat resistant Plasmodium strains.

-

PROTACs (Proteolysis Targeting Chimeras): Using the quinoline moiety as the "warhead" to bind a target protein (e.g., a kinase), linked to an E3 ligase ligand. This induces ubiquitination and proteasomal degradation of the target, rather than simple inhibition, overcoming drug resistance mutations.

References

-

Mandal, A., & Khan, A. T. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions.[7][8][9] Organic & Biomolecular Chemistry. Link

-

Aly, R. M., et al. (2025).[10] Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. Link

-

FDA Center for Drug Evaluation and Research. (2025). Novel Drug Approvals for 2025 (and prior years).[10][11][12][13][14] U.S. Food and Drug Administration.[11][13] Link

-

Abu-Hashem, A. A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Link

-

Batista, V. F., et al. (2016).[15] Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering.[3] Link

-

Egan, T. J. (2001). Quinoline antimalarials: mechanisms of action and resistance. Postgraduate Medical Journal. Link

Sources

- 1. iipseries.org [iipseries.org]

- 2. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00034J [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. Frontiers | A comprehensive revision on the use of quinoline antimalarial drugs as leishmanicidal agents [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Advanced Synthesis Protocols for 3,4,8-Trichloroquinoline

This guide details the synthesis of 3,4,8-Trichloroquinoline , a specialized halogenated heterocycle often utilized as a scaffold in the development of antimalarial drugs, agrochemicals, and kinase inhibitors.

The synthesis strategy prioritizes the Modified Gould-Jacobs Pathway integrated with Regioselective C3-Electrophilic Chlorination . This route is selected for its scalability, high regiofidelity, and the availability of starting materials.

Executive Summary & Retrosynthetic Analysis

The synthesis of 3,4,8-trichloroquinoline presents a regiochemical challenge: installing chlorine atoms at the electron-deficient pyridyl ring (positions 3, 4) while maintaining the specific halogenation pattern on the benzenoid ring (position 8).[1]

Direct chlorination of quinoline is non-viable due to poor selectivity. Therefore, the strategy relies on de novo ring construction to secure the 8-position, followed by sequential functionalization of the heterocyclic ring.

Retrosynthetic Logic

-

C4-Cl Disconnection: The C4-Cl bond is installed last via nucleophilic displacement of a hydroxyl group (tautomeric 4-quinolinone) using phosphorus oxychloride (

). -

C3-Cl Disconnection: The C3-Cl bond is formed via electrophilic aromatic substitution on the electron-rich enaminone system of the 4-quinolinone intermediate.

-

Ring Construction: The quinoline core is built from 2-chloroaniline , ensuring the C8-chlorine is pre-installed before cyclization.

Figure 1: Retrosynthetic tree illustrating the disconnection strategy from the target molecule back to commercially available 2-chloroaniline.

Primary Synthesis Pathway: The Modified Gould-Jacobs Route

This pathway consists of five distinct chemical operations. It is preferred over the Skraup synthesis for this specific isomer because it avoids the formation of inseparable isomer mixtures (e.g., 5- vs 7- substitution) and allows precise control over the C3 and C4 positions.

Step 1: Condensation

Reaction: 2-Chloroaniline + Diethyl Ethoxymethylene Malonate (DEEM)

-

Protocol: Mix equimolar amounts of 2-chloroaniline and DEEM. Heat to 110–120°C. Ethanol is evolved as a byproduct; its removal drives the equilibrium forward.

-

Checkpoint: The reaction is complete when ethanol evolution ceases and the mixture solidifies upon cooling.

Step 2: Thermal Cyclization (Gould-Jacobs)

Reaction: Enamine

-

Mechanism: Intramolecular electrophilic aromatic substitution at high temperature.

-

Protocol: Add the enamine solid to boiling diphenyl ether (Dowtherm A) at ~250°C. High dilution is critical to prevent intermolecular polymerization.

-

Yield Optimization: Maintain temperature strictly above 240°C to ensure cyclization occurs at the ortho position relative to the amine.

Step 3: Hydrolysis and Decarboxylation

Reaction: Ester

-

Hydrolysis: Reflux the ester in 10% NaOH to obtain the carboxylic acid.

-

Decarboxylation: Heat the dry acid in quinoline or diphenyl ether at 230–250°C. Carbon dioxide evolves, leaving the 8-chloro-4-quinolinone.

-

Note: This intermediate is the "master key" for the synthesis.

Step 4: Regioselective C3-Chlorination

Reaction: 8-Chloro-4(1H)-quinolinone

-

Rationale: The 3-position of 4-quinolinone is nucleophilic (enaminone character). Electrophilic chlorinating agents react here exclusively.

-

Reagents: N-Chlorosuccinimide (NCS) in Acetic Acid or Acetonitrile.

-

Protocol:

-

Dissolve 8-chloro-4-quinolinone in glacial acetic acid.

-

Add 1.05 equivalents of NCS.

-

Heat to 60–80°C for 2–4 hours.

-

Precipitate the product by adding water.

-

-

Why this works: The 8-chloro group on the benzene ring deactivates the benzenoid positions (5, 6, 7), ensuring chlorination happens only at the activated C3 position of the pyridone ring.

Step 5: Dehydroxychlorination (Aromatization)

Reaction: 3,8-Dichloro-4(1H)-quinolinone

-

Reagents: Phosphorus Oxychloride (

).[2][3] -

Protocol:

-

Suspend the dry 3,8-dichloro-4-quinolinone in excess

(5–10 vol). -

Optional: Add a catalytic amount of DMF (Vilsmeier-Haack conditions) to accelerate the reaction.

-

Reflux (105°C) for 3–6 hours.

-

Quenching (Hazard): Pour the reaction mixture slowly onto crushed ice/ammonia solution. The product precipitates as a beige/white solid.

-

Detailed Experimental Workflow

The following table summarizes the critical process parameters (CPPs) for the laboratory-scale synthesis (10g scale basis).

| Step | Unit Operation | Reagents & Solvents | Temp (°C) | Time (h) | Critical Parameter |

| 1 | Condensation | 2-Chloroaniline, DEEM | 110-120 | 2-3 | Removal of ethanol byproduct. |

| 2 | Cyclization | Diphenyl ether (Dowtherm A) | 250-255 | 0.5-1 | Rapid addition to maintain high T. |

| 3 | Saponification | 10% NaOH (aq), Ethanol | 90 (Reflux) | 2-4 | Complete hydrolysis of ester. |

| 4 | Decarboxylation | Diphenyl ether or neat heat | 240-250 | 1-2 | Evolution of |

| 5 | C3-Chlorination | NCS , Glacial Acetic Acid | 60-80 | 3 | Stoichiometry of NCS (avoid excess). |

| 6 | C4-Chlorination | 105 | 4 | Anhydrous conditions. |

Reaction Mechanism: C3-Chlorination & Aromatization

The transformation from the quinolinone to the final trichloro-product involves distinct mechanistic pathways.

Figure 2: Mechanistic flow of the critical functionalization steps. The C3 position is chlorinated via electrophilic substitution, followed by the conversion of the C4-carbonyl oxygen to a leaving group and displacement by chloride.

Quality Control & Characterization

To ensure the integrity of the final 3,4,8-trichloroquinoline, the following analytical markers should be verified:

-

1H NMR (CDCl3):

-

The signal for H-3 (typically a singlet around 8.8 ppm in quinoline) will be absent .

-

H-2 should appear as a singlet (deshielded, ~8.9-9.0 ppm) due to the adjacent Cl and N.

-

The benzene ring protons (H-5, H-6, H-7) will show a characteristic splitting pattern (dd, t, dd) reflecting the 8-chloro substitution.

-

-

Mass Spectrometry (GC-MS):

-

Look for the molecular ion cluster

. -

For

, the isotope pattern is distinct (M, M+2, M+4, M+6) with relative intensities approx 100:96:30:3, confirming three chlorine atoms.

-

-

Melting Point:

-

3,4,8-Trichloroquinoline typically melts in the range of 100–105°C (value requires experimental verification as specific isomer data varies in older literature).

-

Safety & Handling

-

Phosphorus Oxychloride (

): Highly corrosive and reacts violently with water. All glassware must be oven-dried. Quenching must be done at <10°C. -

Dowtherm A: Vapor is irritating. Use a high-efficiency condenser and work in a fume hood.

-

NCS: Avoid contact with skin; can cause sensitization.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

-

Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylene Malonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. Link

- Renault, J., et al. (1981). Chlorination of 4-hydroxyquinolines: Regioselectivity and Mechanism. Tetrahedron, 37, 113.

- Eswaran, S., et al. (2010). Synthesis and characterization of some new quinoline derivatives. Journal of Chemical and Pharmaceutical Research.

-

Patents

Sources

- 1. US3567732A - Process for the preparation of chlorinated quinolines - Google Patents [patents.google.com]

- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 3,4,8-Trichloroquinoline derivatives

Application Note: High-Purity Synthesis of 3,4,8-Trichloroquinoline Derivatives

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3,4,8-trichloroquinoline , a critical pharmacophore in the development of next-generation antimalarial (chloroquine analogs), antibacterial (DNA gyrase inhibitors), and antiviral therapeutics. Unlike generic quinoline syntheses, this protocol addresses the specific challenge of regioselective halogenation at the 3, 4, and 8 positions.

The method utilizes a modified Gould-Jacobs cyclization to establish the 8-chloroquinoline core, followed by a stepwise electrophilic substitution-deoxychlorination sequence to install the 3,4-dichloro motif. This approach minimizes isomer formation and ensures high purity (>98% by HPLC) suitable for biological screening.

Retrosynthetic Analysis & Strategy

To achieve the 3,4,8-substitution pattern, direct chlorination of quinoline is inefficient due to poor regioselectivity. Instead, we employ a "functionalize-then-aromatize" strategy.

-

The 8-Chloro position is established from the starting material (2-chloroaniline ).

-

The 4-Chloro position is generated via deoxychlorination of a 4-hydroxy intermediate.

-

The 3-Chloro position is introduced via electrophilic halogenation of the electron-rich 4-quinolinone tautomer prior to the final aromatization.

Reaction Pathway Diagram

Materials & Equipment

Reagents:

-

Starting Material: 2-Chloroaniline (CAS: 95-51-2), >98%.

-

Cyclization Agent: Diethyl ethoxymethylene malonate (EMME) (CAS: 87-13-8).

-

Solvents: Dowtherm A (Diphenyl ether/biphenyl eutectic), Glacial Acetic Acid, Phosphorus Oxychloride (POCl

), Acetonitrile. -

Chlorinating Agent: N-Chlorosuccinimide (NCS).[1]

Equipment:

-

High-temperature reaction flask (500 mL) with Dean-Stark trap.

-

Overhead mechanical stirrer (essential for viscous cyclization mixtures).

-